1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” is a compound that belongs to a class of dihydrobenz[e][1,4]oxazepin-2(3H)-one compounds . These compounds have been identified as having anthelmintic activity against T. muris, a model for the human parasitic whipworm Trichuris trichiura . This class of molecules has not been previously implicated in nematode control .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for synthesizing similar compounds involves the reaction of 2-aminophenols with alkynones . This method was developed to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives .Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
The study of heterocyclic compounds like 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is pivotal in medicinal chemistry. Heterocyclic chemistry is essential for discovering new medicines, particularly those used against diseases lacking effective treatments, such as certain cancers. Research indicates that modifications to the heterocyclic structures can lead to compounds with significant biological efficacy. For example, the exploration of 2,3-Benzodiazepine analogues, which share a similar structural motif with this compound, reveals a variety of derivatives with potential therapeutic applications, including antibacterial properties and the possibility to treat multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Synthetic Methodologies and Drug Discovery
The synthesis and functionalization of compounds like this compound contribute significantly to the field of drug discovery. Research into synthetic methodologies allows for the creation of diverse chemical libraries from simple structural units. This diversity is crucial for identifying new drug candidates. The review of synthetic utilities of o-phenylenediamines, which are relevant for the synthesis of benzimidazoles, quinoxalines, and benzodiazepines, underlines the importance of innovative synthetic approaches in discovering compounds with potential drug-like properties (Ibrahim, 2011).
Environmental Considerations and Degradation
The environmental persistence and degradation of pharmaceutical compounds, including those related to this compound, is a growing field of study. Understanding the fate of these compounds in water treatment processes and their potential to form resistant by-products is critical for assessing their environmental impact. Studies on the occurrence, fate, and transformation of benzodiazepines in aquatic environments provide insight into the challenges and methodologies for removing pharmaceutical contaminants from the environment (Kosjek et al., 2012).
Future Directions
The future directions for “1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” and related compounds could involve further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent . Additionally, these compounds could be developed into an oral anthelmintic or a therapeutic that acts in the environment to interrupt the parasite lifecycle .
Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , and a non-nucleoside HIV-1 reverse transcriptase inhibitor .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an ugi four-component reaction followed by an intramolecular o-arylation .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in depression, pain, calcium channel regulation, histamine response, and hiv-1 reverse transcription .
Result of Action
Similar compounds have been found to have a variety of effects, including antidepressant effects, analgesic effects, calcium channel antagonism, histamine h4 receptor agonism, and inhibition of hiv-1 reverse transcription .
Action Environment
Similar compounds have been synthesized under a variety of conditions, including basic conditions in a microwave oven, copper catalysis, and heating in anhydrous toluene or under solvent-free conditions .
Properties
IUPAC Name |
1-benzyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15-11-19-10-13-8-16-7-6-14(13)17(15)9-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYUGAFJXKZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C(=O)COC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.